molecular formula C17H14FN3OS B2828324 5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide CAS No. 2415631-69-3

5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide

Cat. No. B2828324
CAS RN: 2415631-69-3
M. Wt: 327.38
InChI Key: FWBOCYBKGZSCCB-UHFFFAOYSA-N
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Description

The compound “5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide” is a complex organic molecule. It contains several functional groups including a pyridine ring, a thiazole ring, an amide group, and a fluorine atom. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyridine ring can undergo electrophilic substitution reactions, and the amide group can participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could make it somewhat soluble in water. The fluorine atom could also affect the compound’s reactivity and acidity .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of similar compounds, it could be of interest in the development of new drugs .

properties

IUPAC Name

5-fluoro-3-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c1-10-6-13(18)8-19-16(10)17(22)21-14-5-3-4-12(7-14)15-9-23-11(2)20-15/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBOCYBKGZSCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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